Schleicheol 1
Overview
Description
It is a terpenoid that can be isolated from the plant Secamone lanceolata. The molecular weight of Schleicheol 1 is 444.7 g/mol, and its chemical formula is C₃₀H₅₂O₂.
Mechanism of Action
Target of Action
Schleicheol 1 is a terpenoid that can be isolated from Secamone lanceolata It has been reported to possess inhibitory activity against the sgc-7901 cell line , suggesting potential antitumor activity.
Mode of Action
Its inhibitory effects on the sgc-7901 cell line suggest that it may interact with cellular targets to inhibit cell proliferation or induce cell death
Biochemical Pathways
Given its potential antitumor activity, it may influence pathways related to cell proliferation, apoptosis, or other processes relevant to cancer biology .
Result of Action
Its reported inhibitory effects on the sgc-7901 cell line suggest that it may have antitumor activity
Biochemical Analysis
Biochemical Properties
Schleicheol 1 plays a significant role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, influencing their activity. For instance, this compound inhibits nitric oxide production by interacting with nitric oxide synthase . This interaction is crucial as nitric oxide is a signaling molecule involved in various physiological and pathological processes. Additionally, this compound has been found to interact with other biomolecules, such as cytokines, modulating their activity and contributing to its anti-inflammatory properties.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In immune cells, this compound has been observed to reduce the production of pro-inflammatory cytokines, thereby modulating the immune response . In cancer cells, this compound has shown potential anti-proliferative effects by inducing apoptosis and inhibiting cell growth. Furthermore, this compound influences cell signaling pathways, such as the NF-κB pathway, which plays a critical role in regulating immune response and inflammation.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. This compound binds to nitric oxide synthase, inhibiting its activity and reducing nitric oxide production . This inhibition is achieved through competitive binding at the enzyme’s active site. Additionally, this compound modulates gene expression by influencing transcription factors, such as NF-κB, leading to altered expression of genes involved in inflammation and cell survival.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under standard laboratory conditions, maintaining its biochemical activity for extended periods. Prolonged exposure to light and air can lead to its degradation, reducing its efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of nitric oxide production and modulation of immune response .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits anti-inflammatory and immunomodulatory effects without significant toxicity. At higher doses, this compound can induce adverse effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the beneficial effects of this compound plateau at a certain dosage, and further increases in dosage do not enhance its efficacy .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. These reactions involve the action of cytochrome P450 enzymes, leading to the formation of metabolites that are further conjugated with glucuronic acid or sulfate for excretion. This compound also affects metabolic flux, altering the levels of certain metabolites involved in inflammation and immune response .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. This compound is taken up by cells via passive diffusion and active transport mechanisms. Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation. This compound has been found to accumulate in the liver and kidneys, where it exerts its pharmacological effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins. Additionally, this compound can translocate to the nucleus, influencing gene expression by modulating transcription factors. Post-translational modifications, such as phosphorylation, can also affect the subcellular localization of this compound, directing it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Schleicheol 1 can be synthesized through a series of organic reactions involving the precursor compounds. The synthesis typically involves the use of organic solvents and catalysts to facilitate the reaction. The specific synthetic route and reaction conditions may vary depending on the desired yield and purity of the final product.
Industrial Production Methods: In an industrial setting, this compound can be produced using large-scale organic synthesis techniques. This involves the use of high-pressure reactors, continuous flow systems, and advanced purification methods to ensure the compound’s high purity and yield. The industrial production process is optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: Schleicheol 1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically carried out under controlled conditions to ensure the desired product formation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium cyanide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Schleicheol 1 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard compound in analytical chemistry.
Biology: Investigated for its potential biological activities, including antitumor and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in cancer research due to its inhibitory activity against certain cancer cell lines.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Comparison with Similar Compounds
Schleicheol 1 can be compared with other similar compounds, such as:
Lupeol: A triterpenoid with similar biological activities, including anti-inflammatory and anticancer properties.
Betulinic Acid: Another triterpenoid known for its antitumor and antiviral activities.
Schleicherastatin 3: A related compound with potential anticancer properties.
Uniqueness: this compound is unique due to its specific molecular structure and its potent inhibitory effects on nitric oxide production. This makes it a valuable compound for research in various fields, particularly in the development of new therapeutic agents .
Properties
IUPAC Name |
17-(5-ethyl-6-methylheptan-2-yl)-7-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52O2/c1-8-21(19(2)3)10-9-20(4)24-11-12-25-28-26(14-16-30(24,25)6)29(5)15-13-23(31)17-22(29)18-27(28)32-7/h18-21,23-28,31H,8-17H2,1-7H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJJLFLNKMQSUFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)OC)C)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Schleichol 1 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036253 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
256445-66-6 | |
Record name | Schleichol 1 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036253 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
82 - 88 °C | |
Record name | Schleichol 1 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036253 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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